Spectroscopic and Process Analysis of 2,6-Dimethylphenol (CAS 576-26-1): A Technical Guide
Spectroscopic and Process Analysis of 2,6-Dimethylphenol (CAS 576-26-1): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 2,6-Dimethylphenol (CAS 576-26-1), a key intermediate in the synthesis of various polymers, antioxidants, and pharmaceutical agents. The following sections detail its characteristic spectral data, the experimental protocols for obtaining this information, and visual representations of its industrial synthesis and microbial degradation pathways.
Spectroscopic Data
The following tables summarize the key spectroscopic data for 2,6-Dimethylphenol, providing a quantitative basis for its identification and characterization.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 2,6-Dimethylphenol
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~6.93 | t (triplet) | Ar-H (H4) |
| ~6.74 | d (doublet) | Ar-H (H3, H5) |
| ~4.66 | s (singlet) | -OH |
| ~2.20 | s (singlet) | -CH₃ |
Solvent: CDCl₃, Frequency: 90 MHz
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data for 2,6-Dimethylphenol [1]
| Chemical Shift (δ) ppm | Assignment |
| 151.7 | C1 (-OH) |
| 128.7 | C3, C5 |
| 123.2 | C2, C6 (-CH₃) |
| 120.3 | C4 |
| 15.8 | -CH₃ |
Solvent: CDCl₃, Frequency: 25.16 MHz[1]
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data for 2,6-Dimethylphenol [2]
| m/z | Relative Intensity (%) | Assignment |
| 122 | 100 | [M]⁺ (Molecular Ion) |
| 107 | 92.3 | [M-CH₃]⁺ |
| 121 | 33.4 | [M-H]⁺ |
| 77 | 41.9 | [C₆H₅]⁺ |
| 91 | 28.1 | [C₇H₇]⁺ (Tropylium ion) |
| 79 | 29.4 | [C₆H₇]⁺ |
Ionization Mode: Electron Ionization (EI)
Infrared (IR) Spectroscopy
Table 4: Infrared (IR) Spectroscopy Data for 2,6-Dimethylphenol
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3600 | O-H stretch (free) |
| ~3400 | O-H stretch (hydrogen-bonded) |
| ~3050 | C-H stretch (aromatic) |
| ~2920 | C-H stretch (methyl) |
| ~1600, 1480 | C=C stretch (aromatic ring) |
| ~1450 | C-H bend (methyl) |
| ~1200 | C-O stretch (phenol) |
| ~850 | C-H bend (aromatic, out-of-plane) |
Sample State: KBr disc or solution
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 5: UV-Vis Spectroscopy Data for 2,6-Dimethylphenol [3]
| λmax (nm) | Molar Absorptivity (ε) | Solvent |
| 271 | 1548 (log ε = 3.19) | Alcohol |
| 275.5 | 1445 (log ε = 3.16) | Alcohol |
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data and a representative synthesis protocol are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of 2,6-Dimethylphenol.
Materials:
-
2,6-Dimethylphenol sample
-
Deuterated chloroform (CDCl₃)
-
NMR tubes (5 mm diameter)
-
Pipettes and vials
-
NMR spectrometer (e.g., 90 MHz or higher)
Procedure:
-
Sample Preparation: Weigh approximately 10-20 mg of 2,6-Dimethylphenol and dissolve it in approximately 0.7 mL of CDCl₃ in a small vial.
-
Transfer to NMR Tube: Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for the ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H spectrum using a standard single-pulse sequence.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Adjust the receiver gain and number of scans to achieve a good signal-to-noise ratio.
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak of CDCl₃ (δ 77.16 ppm).
-
Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of 2,6-Dimethylphenol and its fragments.
Materials:
-
2,6-Dimethylphenol sample
-
Volatile organic solvent (e.g., methanol or dichloromethane)
-
Mass spectrometer with an Electron Ionization (EI) source
Procedure:
-
Sample Preparation: Prepare a dilute solution of 2,6-Dimethylphenol in a suitable volatile solvent.
-
Instrument Setup:
-
Tune the mass spectrometer using a standard calibration compound.
-
Set the ionization mode to Electron Ionization (EI).
-
Set the electron energy to 70 eV.
-
-
Sample Introduction: Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-200 amu).
-
Data Analysis: Identify the molecular ion peak and major fragment ions.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 2,6-Dimethylphenol.
Materials:
-
2,6-Dimethylphenol sample
-
Potassium bromide (KBr) for solid samples, or a suitable IR-transparent solvent (e.g., CCl₄) for solutions
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure (KBr Pellet Method):
-
Sample Preparation: Grind a small amount (1-2 mg) of 2,6-Dimethylphenol with approximately 100 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding vibrational modes of the functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelengths of maximum absorption of 2,6-Dimethylphenol in the UV-Vis region.
Materials:
-
2,6-Dimethylphenol sample
-
Spectroscopic grade solvent (e.g., ethanol or methanol)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare a dilute solution of 2,6-Dimethylphenol in the chosen solvent. The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the λmax.
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
-
Set the wavelength range for scanning (e.g., 200-400 nm).
-
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to record a baseline spectrum.
-
Data Acquisition:
-
Rinse the sample cuvette with the prepared solution and then fill it.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).
Synthesis of 2,6-Dimethylphenol
Objective: To synthesize 2,6-Dimethylphenol from phenol and methanol.[1][4][5][6][7]
This protocol describes a general laboratory-scale synthesis. Industrial processes may vary.
Materials:
-
Phenol
-
Methanol
-
Solid acid catalyst (e.g., a modified zeolite or a mixed metal oxide)
-
Fixed-bed reactor or fluidized-bed reactor
-
Inert gas (e.g., nitrogen)
-
Condenser and collection flask
-
Distillation apparatus
Procedure:
-
Catalyst Activation: Pack the reactor with the solid acid catalyst. Heat the catalyst bed under a flow of inert gas to the required activation temperature to remove any adsorbed water.
-
Reaction Setup:
-
Heat the reactor to the desired reaction temperature (typically 300-450 °C).
-
Prepare a feed mixture of phenol and methanol, often with the addition of water. The molar ratio of methanol to phenol is typically greater than 2:1.
-
-
Reaction:
-
Vaporize the feed mixture and pass it through the heated catalyst bed. An inert carrier gas may be used.
-
The reaction is exothermic, so temperature control of the reactor is crucial.
-
-
Product Collection:
-
The gaseous product stream exiting the reactor is passed through a condenser to liquefy the products.
-
Collect the liquid product, which will be a mixture of 2,6-dimethylphenol, ortho-cresol, unreacted phenol, water, and other byproducts.
-
-
Purification:
-
Separate the organic layer from the aqueous layer.
-
Purify the organic layer by fractional distillation to isolate the 2,6-dimethylphenol from other components with different boiling points.
-
Visualizations
The following diagrams, generated using Graphviz, illustrate key processes involving 2,6-Dimethylphenol.
Industrial Synthesis of 2,6-Dimethylphenol
Caption: Industrial synthesis of 2,6-Dimethylphenol from phenol and methanol.
Microbial Degradation Pathway of 2,6-Dimethylphenol
Caption: Microbial degradation pathway of 2,6-Dimethylphenol.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,6-Dimethylphenol(576-26-1) MS spectrum [chemicalbook.com]
- 3. 2,6-Dimethylphenol | C8H10O | CID 11335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,6-Dimethylphenol synthesis - chemicalbook [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. CN1240654C - Method for preparing 2,6-dimethylphenol - Google Patents [patents.google.com]
